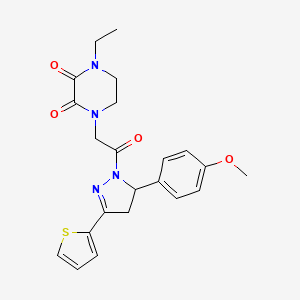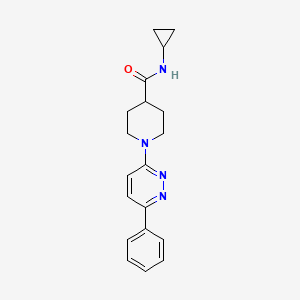![molecular formula C19H13F3N2O3 B2541150 N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868679-00-9](/img/structure/B2541150.png)
N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is a complex molecule that likely exhibits a range of interactions due to the presence of multiple fluorine atoms and the potential for hydrogen bonding. While the specific compound is not directly studied in the provided papers, insights can be drawn from similar structures. For instance, the conformational analysis of a grid of N-(fluorophenyl)pyridinecarboxamides shows that the position of fluorine atoms significantly affects molecular conformation and supramolecular aggregation . This suggests that the difluorophenyl and fluorophenyl groups in the compound of interest may similarly influence its overall structure and properties.
Synthesis Analysis
The synthesis of related fluorinated compounds typically involves multi-step reactions, as seen in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, which was achieved through nucleophilic substitution and ester hydrolysis . This indicates that the synthesis of the compound may also require a carefully planned sequence of reactions to ensure the correct placement of the fluorine atoms and the formation of the desired amide and ether linkages.
Molecular Structure Analysis
The molecular structure of fluorinated carboxamides can be complex, with the potential for various intra- and intermolecular interactions. The study of N-(fluorophenyl)pyridinecarboxamides revealed different primary aggregation processes and highlighted the cooperative effects of these interactions in the solid state . Therefore, the molecular structure of N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide would likely be influenced by similar factors, including hydrogen bonding and the electronic effects of the fluorine atoms.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, the reactivity of similar compounds can be inferred. Fluorinated carboxamides may undergo nucleophilic substitution reactions, as well as reactions involving the amide group . The presence of multiple fluorine atoms could also affect the compound's reactivity, potentially making it a candidate for further functionalization or as a building block in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated carboxamides are often characterized by their strong hydrogen bonding capabilities and the influence of fluorine atoms on the electronic distribution within the molecule . These properties can affect solubility, melting points, and biological activity. The solvated structure of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, was studied by X-ray analysis, which showed the importance of solvation in determining the conformation and properties of the molecule . This suggests that the solvation effects would also be important to consider for the compound of interest.
科学的研究の応用
Kinase Inhibition
Research on similar compounds has led to the discovery of selective and orally efficacious inhibitors for the Met kinase superfamily, demonstrating the potential for therapeutic applications in targeting cancer. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors, highlighting the significance of fluorine substitutions in enhancing enzyme potency and selectivity (Schroeder et al., 2009).
Radiotracer Development
Compounds with similar structural motifs have been synthesized for use as PET radiotracers, aiding in the study of specific receptors in the brain. This underscores the role of such compounds in advancing neuroscientific research and developing diagnostic tools for neurological conditions (Katoch-Rouse & Horti, 2003).
Antimicrobial Properties
The antimicrobial potential of related compounds, especially those with halogenated phenyl rings, has been explored, showing significant activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the possibility of developing new antimicrobial agents based on structural analogues of N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide (Limban, Marutescu, & Chifiriuc, 2011).
Material Science Applications
The synthesis and characterization of novel polymers derived from related compounds have shown promising results in terms of thermal stability, solubility, and electrochromic properties. This indicates potential applications in developing new materials for electronic and photonic devices, highlighting the versatility of such compounds in material science (Hsiao, Yang, & Lin, 1999).
特性
IUPAC Name |
N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-15-6-2-1-4-12(15)11-27-24-9-3-5-14(19(24)26)18(25)23-13-7-8-16(21)17(22)10-13/h1-10H,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGJZVDEFWLMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

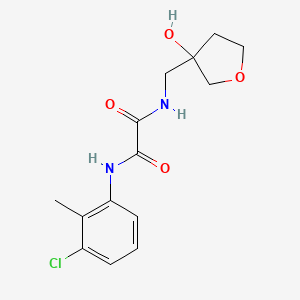
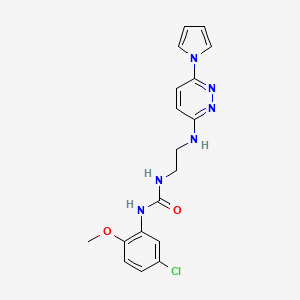
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B2541072.png)
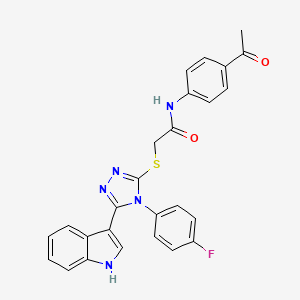
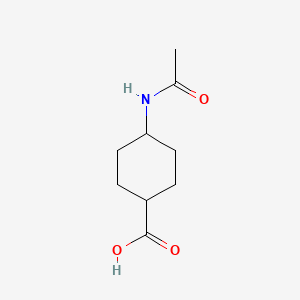
![Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2541076.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2541079.png)

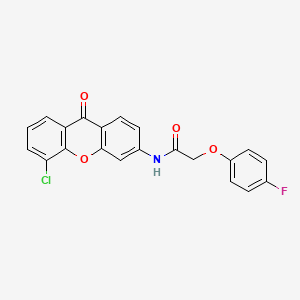
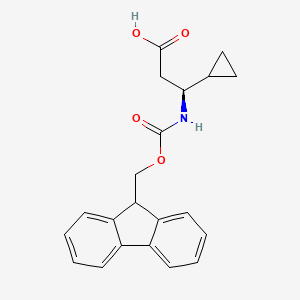
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2541085.png)

